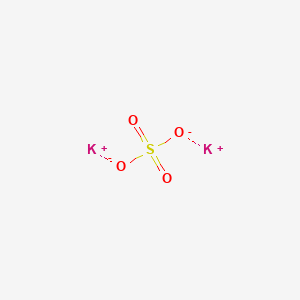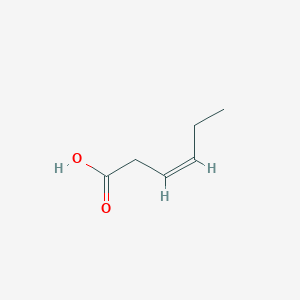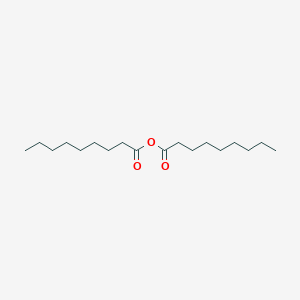![molecular formula C16H15Br B155445 4-Bromo[2.2]paracyclophane CAS No. 1908-61-8](/img/structure/B155445.png)
4-Bromo[2.2]paracyclophane
Overview
Description
4-Bromo[2.2]paracyclophane is a cyclophane that is applied in bio- and materials science . It is a structurally intriguing and practically useful chiral molecule . It has found a range of important applications in the field of asymmetric catalysis and material science .
Synthesis Analysis
The synthesis of 4-Bromo[2.2]paracyclophane has been achieved through various methods. One of the methods involves the kinetic resolution of substituted amido[2.2]paracyclophanes via asymmetric electrophilic amination . Another method involves the regioselective mono- and dibromination of phenols .
Molecular Structure Analysis
Planar chiral [2.2]paracyclophane derivatives are structurally intriguing and practically useful chiral molecules . They have unique structures, which are still highly dependent on the chiral chromatography separation technique and classical chemical resolution strategy .
Chemical Reactions Analysis
The chemical reactions involving 4-Bromo[2.2]paracyclophane include asymmetric electrophilic amination . This reaction is catalyzed by chiral phosphoric acid (CPA) . The reaction proceeds through sequential triazane formation and N [1,5]-rearrangement .
Scientific Research Applications
Organic Electronics
The derivatives of [2.2]paracyclophane, including 4-Bromo[2.2]paracyclophane, have been explored for their potential in organic electronics due to their unique structural properties. These compounds can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices where their planar chirality and ability to form π-stacked structures can be advantageous .
Kinetic Resolution
4-Bromo[2.2]paracyclophane can be involved in kinetic resolution processes, which are crucial for producing enantiomerically pure substances. This is particularly important in the synthesis of chiral molecules that have applications in pharmaceuticals and materials science .
Optical Resolution and Chirality
This compound plays a role in the optical resolution of chiral molecules. The planar chirality of [2.2]paracyclophane derivatives makes them suitable for studies related to chirality, which is a key property in fields like drug development and stereochemistry .
Circularly Polarized Luminescence (CPL)
The planar chiral [2.2]paracyclophane compounds, including 4-Bromo[2.2]paracyclophane, are discussed for their ability to emit circularly polarized luminescence. This property is significant for applications in optoelectronics and photonics, where control over light polarization is required .
Mechanism of Action
4-Bromo[2.2]paracyclophane: (CAS Number: 1908-61-8) is a structurally intriguing compound with applications in biochemistry and materials science
Action Environment
Environmental factors, such as temperature, pH, and solvent polarity, can influence 4-Bromo[2.2]paracyclophane’s stability, efficacy, and reactivity. Understanding these factors is crucial for optimizing its applications.
Safety and Hazards
Future Directions
The future directions for 4-Bromo[2.2]paracyclophane research involve the function-inspired design of [2.2]paracyclophane-based π-stacked conjugated materials by transition-metal-catalyzed cross-coupling reactions . Current synthetic challenges, limitations, as well as future research directions and new avenues for advancing cyclophane chemistry are also being explored .
properties
IUPAC Name |
5-bromotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOYWTPJYZNRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453170 | |
| Record name | 4-Bromo[2.2]paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1908-61-8 | |
| Record name | 4-Bromo[2.2]paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




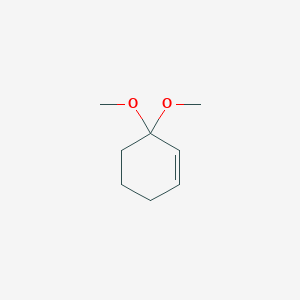



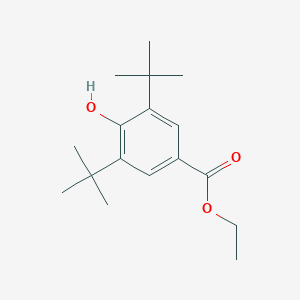
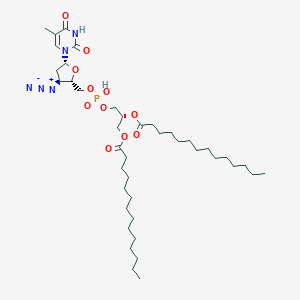
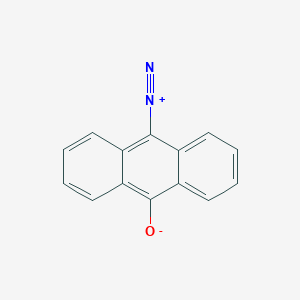
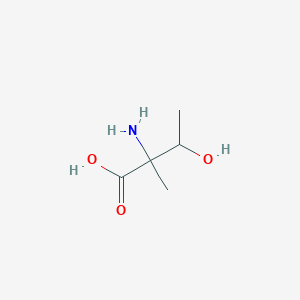
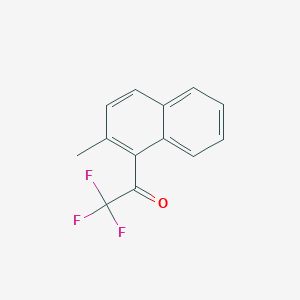
![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
